

# A Comparative Efficacy Review: LY3104607 and TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two G protein-coupled receptor 40 (GPR40) agonists, **LY3104607** and TAK-875 (fasiglifam). Both compounds were developed for the treatment of type 2 diabetes mellitus (T2DM), acting on the same molecular target to enhance glucose-dependent insulin secretion. However, their developmental paths have diverged significantly, with TAK-875's journey being halted due to safety concerns. This document aims to present the available efficacy data, outline the experimental methodologies used in key studies, and illustrate the underlying signaling pathways.

#### **Efficacy Data Summary**

A direct head-to-head clinical comparison of **LY3104607** and TAK-875 is not available, as **LY3104607**'s development has been primarily detailed in preclinical studies, while TAK-875 progressed to Phase III clinical trials before its termination. The following tables summarize the available efficacy data for each compound.

Table 1: Preclinical Efficacy of **LY3104607** in Rodent Models of Diabetes



| Parameter           | Animal Model | Dose          | Route of<br>Administration   | Key Findings                                                                                                                            |
|---------------------|--------------|---------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Glucose<br>Lowering | Rat          | Not specified | Oral                         | Demonstrated potent, efficacious, and durable dosedependent reductions in glucose levels during glucose tolerance tests (GTT).[1][2][3] |
| Insulin Secretion   | Rat          | Not specified | In vitro (primary<br>islets) | Showed functional potency and glucose- dependent insulin secretion (GDIS).[1][2][3]                                                     |

Table 2: Clinical Efficacy of TAK-875 (Fasiglifam) in Patients with Type 2 Diabetes



| Parameter                                             | Study<br>Population               | Dose                            | Duration                                                                                             | Key Findings                                                  |
|-------------------------------------------------------|-----------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| HbA1c<br>Reduction                                    | Japanese<br>patients with<br>T2DM | 25 mg once daily                | 24 weeks                                                                                             | -0.57% change<br>from baseline.[4]                            |
| 50 mg once daily                                      | 24 weeks                          | -0.83% change from baseline.[4] |                                                                                                      |                                                               |
| Patients with T2DM (not responsive to diet/metformin) | 6.25 mg to 200<br>mg once daily   | 12 weeks                        | Significant reductions in HbA1c from baseline across all doses compared to placebo.[5]               |                                                               |
| Fasting Plasma<br>Glucose (FPG)                       | Japanese<br>patients with<br>T2DM | 25 mg and 50<br>mg once daily   | 24 weeks                                                                                             | Significant reductions from baseline starting from week 2.[4] |
| Hypoglycemia                                          | Japanese<br>patients with<br>T2DM | 25 mg and 50<br>mg once daily   | 24 weeks                                                                                             | Low risk, with one event reported in the 50 mg group.[4]      |
| Patients with T2DM (not responsive to diet/metformin) | 6.25 mg to 200<br>mg once daily   | 12 weeks                        | Incidence of hypoglycemic events was similar to placebo and significantly lower than glimepiride.[5] |                                                               |

## **Signaling Pathways and Mechanism of Action**



Both **LY3104607** and TAK-875 are agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed on pancreatic β-cells. Activation of GPR40 by free fatty acids potentiates glucose-stimulated insulin secretion. Synthetic agonists like **LY3104607** and TAK-875 mimic this action.

TAK-875 has been characterized as an ago-allosteric modulator of FFAR1, suggesting it binds to a site distinct from endogenous fatty acids and acts cooperatively with them. The primary signaling pathway for GPR40 agonists involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.

Some GPR40 agonists, often referred to as "full agonists" or "ago-potentiating modulators (AgoPAMs)," may also engage the Gas signaling pathway, leading to an increase in cyclic AMP (cAMP) and potentially stimulating the release of incretin hormones like GLP-1 from enteroendocrine cells in the gut. TAK-875 is generally considered a partial agonist, primarily signaling through the Gaq pathway. The specific signaling profile of **LY3104607** has not been as extensively detailed in publicly available literature.



Click to download full resolution via product page



GPR40 Signaling Pathway for Insulin Secretion

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials of TAK-875 are extensive and can be found in their respective publications. The preclinical studies for **LY3104607** involved standard in vitro and in vivo models. Below is a representative protocol for an oral glucose tolerance test (OGTT) in rats, a key experiment for evaluating the in vivo efficacy of these compounds.

Representative Oral Glucose Tolerance Test (OGTT) Protocol in Rats

- Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic rat models are commonly used.
- Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
- Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.
- Compound Administration: On the day of the experiment, a baseline blood sample is collected (t= -30 or -60 min). The test compound (e.g., LY3104607 or TAK-875) or vehicle is administered orally via gavage.
- Glucose Challenge: At t=0 min, a glucose solution (typically 2 g/kg body weight) is administered orally.
- Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood is often collected from the tail vein.
- Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glycemic control. Statistical analysis is performed to compare the compound-treated groups with the vehicle control group.





Click to download full resolution via product page

Experimental Workflow for an Oral Glucose Tolerance Test



#### **Concluding Remarks**

Both LY3104607 and TAK-875 have demonstrated efficacy as GPR40 agonists in preclinical and/or clinical settings, respectively. TAK-875 showed robust glucose-lowering effects in patients with T2DM. However, its development was terminated due to concerns about liver safety, a factor that has cast a shadow over the development of other GPR40 agonists.[4] Preclinical data for LY3104607 indicates its potential as a potent glucose-lowering agent. The future development of GPR40 agonists will likely hinge on designing compounds with a favorable safety profile, particularly concerning hepatotoxicity, while retaining the glucose-dependent insulinotropic efficacy demonstrated by this class of molecules. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of LY3104607 and other next-generation GPR40 agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of LY3104607: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Review: LY3104607 and TAK-875 (Fasiglifam)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608736#comparing-ly3104607-and-tak-875fasiglifam-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com